molecular formula C8H3F4N B14758554 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

Cat. No.: B14758554
M. Wt: 189.11 g/mol
InChI Key: UOWIZYHBNOESEP-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is a fluorinated building block intended for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Fluorinated aromatic nitriles are high-value intermediates in organic and medicinal chemistry. The incorporation of fluorine atoms and a nitrile functional group into a molecular structure can significantly alter its electronic properties, metabolic stability, and binding affinity, making such compounds crucial in the development of new pharmaceuticals and agrochemicals . The nitrile group serves as a versatile handle for further chemical transformations, allowing researchers to synthesize a wide array of derivatives, including amides, carboxylic acids, and heterocycles. While specific published data on this exact compound is limited, structurally related trifluorophenyl acetonitrile derivatives are recognized as key synthetic intermediates. For instance, similar compounds are utilized in the synthesis of potential therapeutic agents, such as HBV core protein degraders, highlighting the importance of this chemical class in pioneering new therapeutic strategies . Researchers are advised to consult the relevant safety data sheets and handle the compound in a well-ventilated laboratory using appropriate personal protective equipment.

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

InChI

InChI=1S/C8H3F4N/c9-5-1-4(7(11)3-13)2-6(10)8(5)12/h1-2,7H

InChI Key

UOWIZYHBNOESEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzyl chloride with potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .

Medicine: The compound’s potential as a precursor in the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making them valuable in medicinal chemistry .

Industry: In the industrial sector, 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their substituent patterns:

Compound Name Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile 3,4,5-Trifluoro C₈H₃F₄N 209.11 High electron-withdrawing effect; potential catalyst intermediate
Fluoro(2,4,5-trifluorophenyl)acetonitrile 2,4,5-Trifluoro C₈H₃F₄N 209.11 Asymmetric substitution may reduce symmetry-dependent reactivity
2-(2,4-Difluorophenyl)acetonitrile 2,4-Difluoro C₈H₅F₂N 153.13 Lower fluorination; higher lipophilicity than non-fluorinated analogs
2-(3-Fluorophenyl)acetonitrile 3-Fluoro C₈H₆FN 139.14 Minimal steric hindrance; common intermediate in drug synthesis
Fluoro(3-methylphenyl)acetonitrile 3-Methyl C₉H₈FN 149.17 Electron-donating methyl group reduces nitrile reactivity

Key Observations:

  • Substituent Position Matters : The 3,4,5-trifluoro substitution on the phenyl ring creates a symmetrical, highly electron-deficient environment, enhancing the nitrile group’s electrophilicity compared to asymmetrical analogs like 2,4,5-trifluoro derivatives .
  • Fluorine Count: Increasing fluorine atoms (e.g., trifluoro vs.
  • Steric Effects : Bulky substituents (e.g., methyl groups) reduce reactivity by hindering access to the nitrile group, whereas fluorine’s small size minimizes steric interference .

Physical and Spectroscopic Data

  • 2,4-Difluorophenylacetonitrile : Purity ≥97%, melting point ~45–50°C (estimated) .
  • Fluorinated Acetic Acids : Derivatives like 2,4,5-Trifluorophenylacetic acid () exhibit higher melting points due to hydrogen bonding, whereas nitriles prioritize solubility in organic solvents .
  • Chromatography : Fluorinated nitriles are often analyzed via UPLC with acetonitrile/water gradients, as seen in LC/MS studies of related compounds .

Biological Activity

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is a fluorinated organic compound with the molecular formula C9H6F4N and a molar mass of approximately 189.11 g/mol. Its unique structure, characterized by multiple fluorine atoms, influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

The presence of fluorine atoms in 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile enhances its lipophilicity and alters its electronic properties, which can lead to increased binding affinity to various biological targets. The compound's synthesis can be achieved through several methods, which may yield derivatives with enhanced biological activities.

Biological Activity

Interaction Studies:
Preliminary studies indicate that 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile exhibits favorable interactions with protein targets. The electronic properties of fluorinated compounds often result in increased binding affinities due to stronger hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies:

  • Antimicrobial Activity:
    Research has shown that fluorinated compounds can exhibit significant antimicrobial properties. In a study evaluating various fluorinated acetonitriles, compounds similar to 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of multiple fluorine substituents was correlated with increased potency.
  • Antimalarial Potential:
    A study focusing on dihydroorotate dehydrogenase (DHODH) inhibitors identified 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile as a candidate for further investigation against malaria. Compounds targeting DHODH have shown promise in suppressing Plasmodium growth in vivo. Although specific data on this compound's efficacy in malaria models is limited, its structural similarity to known inhibitors suggests potential activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile indicates that the presence of electron-withdrawing groups like fluorine enhances biological activity. A comparative analysis with other related compounds highlights the significance of fluorination:

Compound NameMolecular FormulaKey Features
2-Fluoro-2-(3-fluorophenyl)acetonitrileC9H8FNSingle fluorine on phenyl group
2-Fluoro-2-(3,5-difluorophenyl)acetonitrileC9H8F2NTwo fluorines on phenyl group
2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile C9H6F4N Three fluorines on phenyl; enhanced activity
2-Fluoro-2-(4-fluorophenyl)acetonitrileC9H8F2NFluorine at para position on phenyl

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated aromatic precursors like 3,4,5-trifluorophenyl derivatives can undergo cyanation or nitrile group introduction using reagents such as potassium cyanide or trimethylsilyl cyanide. A related compound, 3,4,5-(trifluorophenyl)acetonitrile (CAS 220228-03-5), has been synthesized via similar pathways . Acetonitrile-based solvents are often employed in such reactions due to their polarity and stability under fluorination conditions .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

  • NMR : The fluorine atoms in the 3,4,5-trifluorophenyl group produce distinct splitting patterns in 19F^{19}\text{F} NMR, while the nitrile group’s carbon (δ115120\delta \sim 115-120 ppm) is identifiable in 13C^{13}\text{C} NMR.
  • IR : The nitrile group exhibits a sharp absorption band near 2240–2260 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (M+^+) at m/z corresponding to C9_9H4_4F4_4N (calculated molecular weight: ~226.04 g/mol). Similar fluorinated acetonitriles, such as 2-(2,6-difluorophenyl)acetonitrile, have been characterized using these techniques .

Q. What safety precautions are critical when handling this compound?

Fluorinated nitriles may release toxic hydrogen cyanide (HCN) under decomposition or acidic conditions. Proper PPE (gloves, goggles, respirators) and ventilation are essential. Hazard codes for analogous compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) include warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE methodologies, such as factorial design, can systematically evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design might identify optimal conditions for maximizing yield while minimizing by-products like unreacted fluorinated precursors. Statistical analysis of variance (ANOVA) can prioritize factors influencing reaction efficiency, as demonstrated in studies on TiO2_2 photocatalysis and other fluorinated systems .

Q. What computational strategies are effective in predicting reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates in fluorination or cyanation steps. Institutions like ICReDD integrate reaction path search algorithms with experimental data to predict viable synthetic routes. For instance, computational screening of fluorinated aromatic substrates can identify electrophilic sites for nitrile group installation .

Q. How does this compound serve as a precursor for heterocyclic or pharmaceutical intermediates?

The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) to form ketones or amines, while the fluorine substituents enhance metabolic stability in drug candidates. For example, 3,5-difluorophenylacetonitrile derivatives are intermediates in kinase inhibitors or antiviral agents. The trifluoromethyl group in related compounds (e.g., [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile, CAS 220239-65-6) is critical for bioactivity .

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